molecular formula C16H34N2O B1296134 Palmitohydrazide CAS No. 2619-88-7

Palmitohydrazide

Cat. No. B1296134
CAS RN: 2619-88-7
M. Wt: 270.45 g/mol
InChI Key: SSVSELJXJJCANX-UHFFFAOYSA-N
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Description

Palmitohydrazide, also known as hexadecanohydrazide or palmitic acid hydrazide, is a chemical compound with the molecular formula C16H34N2O . It has a molecular weight of 270.5 .


Synthesis Analysis

The synthesis of Palmitohydrazide involves the reaction of Palmitohydrazide (Int-ii, 3.12 g, 0.01 mol) dissolved in the solution of potassium hydroxide (1.12 g, 0.02 mol) in ethanol (30 ml) and then (0.76 g, 0.01 mol) carbon disulfide was added slowly in the reaction mixture .

Relevant Papers There are a few papers that mention Palmitohydrazide. One paper discusses the use of N-cinnamalidene Palmitohydrazide as a corrosion inhibitor . Another paper discusses a dual-mode visual detector for toxic hydrazine . These papers could provide more insight into the potential applications of Palmitohydrazide.

Scientific Research Applications

Anxiolytic-Like Effects

Palmitone, a related compound to Palmitohydrazide, has been studied for its potential anxiolytic-like effects. In a study on mice, palmitone showed a significant increase in the time spent in the open arm region of a maze, suggesting an anti-anxiety effect. Notably, it did not disrupt motor activity or coordination, indicating a different neuropharmacological profile from benzodiazepines like diazepam (González-Trujano et al., 2006).

Anticonvulsant Properties

Palmitone has also been investigated for its anticonvulsant properties. It effectively reduced seizures induced by various agents in animal models and did not cause motor incoordination or loss of righting reflex. This suggests that palmitone could act on the GABAergic inhibitory system and may be a potent antiepileptic drug (González-Trujano et al., 2001).

Effects on Glucose and Lipid Metabolism

In the context of lipid metabolism, studies have explored the effects of related compounds on lipid plasma levels and enzyme activities. For instance, the administration of drugs like clofibrate, bezafibrate, and gemfibrozil influenced lipid metabolism, demonstrating changes in palmitoyl-CoA hydrolase and synthetase activities. These findings highlight the potential metabolic implications of compounds related to Palmitohydrazide (Alegret et al., 1994).

properties

IUPAC Name

hexadecanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18-17/h2-15,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVSELJXJJCANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280004
Record name hexadecanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecanehydrazide

CAS RN

2619-88-7
Record name 2619-88-7
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hexadecanehydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXDECANOIC ACID HYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
NK Mohd, SK Yeong, NA Ibrahim, SMM Nor… - J. Oil Palm …, 2020 - jopr.mpob.gov.my
The corrosion inhibitory efficiency of N cinnamalidene palmitohydrazide (CPΗ) on mild steel in 1 M hydrochloric acid solution was studied using Tafel polarisation, electrochemical …
Number of citations: 3 jopr.mpob.gov.my
GM Channamma, AT Namrata, C Kishore Singh… - 2023 - wjpr.s3.ap-south-1.amazonaws.com
… treated with Hydrazine hydrate and refluxed to yield Palmitohydrazide (ii). 5pentadecyl-1,3,4-oxadiazole-2(3H)-thione (iii) was prepared by treating Palmitohydrazide (ii) with solution of …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
M Sobhi, R El‐Sayed… - Journal of Surfactants and …, 2013 - Wiley Online Library
In the present investigation novel nonionic surfactants were synthesized, characterized and tested as inhibitors of the corrosion of carbon steel in 1M HCl solution. The inhibition action …
Number of citations: 55 aocs.onlinelibrary.wiley.com
M Jóźwiak, K Stępień, M Wrzosek, W Olejarz… - Molecules, 2018 - mdpi.com
… In short, palmitohydrazide (A) and different isothiocyanates were allowed to react in boiling acetonitrile for 6 h. Obtained N-(phenylsubstituted)-2-palmitoyl hydrazinecarbothioamides (1–…
Number of citations: 8 www.mdpi.com
M Kumari, S Tahlan, B Narasimhan, K Ramasamy… - BMC chemistry, 2021 - Springer
… Palmitohydrazide (Int-ii) was synthesized from ethanolic solution of ethylpalmitate (Int-i) followed by addition of hydrazine hydrate. 5-Pentadecyl-1,3,4-oxadiazole-2(3H)-thione (Int-iii) …
Number of citations: 40 link.springer.com
Y Ohsedo - Polymers for Advanced Technologies, 2016 - Wiley Online Library
Oil spills from tankers are one of the major types of man‐made disasters that impact the marine environment, and they have been shown to have long‐lasting effects. On prevention of …
Number of citations: 69 onlinelibrary.wiley.com
A Hassan, MS Numin, K Jumbri, KE Kee, N Borhan - Metals, 2022 - mdpi.com
… [36] described the corrosion inhibitor study of N-cinnamalidene palmitohydrazide (CPH) on mild steel in 1.0 M HCl solution via Tafel polarization, electrochemical impedance …
Number of citations: 4 www.mdpi.com
AJJ Begam, KA Basheer, S Jubie… - Letters in Drug …, 2019 - ingentaconnect.com
Background: In view of the estrogenic receptor inhibitory properties of coumarin nucleus, long chain nature of fatty acid and anti-breast cancer activity of fatty acids, it was proposed to …
Number of citations: 4 www.ingentaconnect.com
RR Mahire, DS Agrawal, DK Patil, DH More - RSC advances, 2014 - pubs.rsc.org
The treatment strategy of curing diseases using prodrugs of an anti-inflammatory drug is widespread. In the present study, we report on the synthesis of prodrugs of ketoprofen, …
Number of citations: 6 pubs.rsc.org
MF Ansell, RH Gigg - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary Organic carboxylic acids are characterized by the group . CO . OH, the carboxyl group, of which the hydrogen may be replaced by metals to give salts, or by organic …
Number of citations: 1 www.sciencedirect.com

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